molecular formula C8H9NaO3S B6617148 sodium 2-methoxy-5-methylbenzene-1-sulfinate CAS No. 82635-16-3

sodium 2-methoxy-5-methylbenzene-1-sulfinate

Cat. No.: B6617148
CAS No.: 82635-16-3
M. Wt: 208.21 g/mol
InChI Key: BNFYODUUNLSIOA-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-5-methylbenzene-1-sulfinate (CAS 82635-16-3) is a high-purity, organosulfur compound supplied as a stable, white to off-white solid. With the molecular formula C8H9NaO3S and a molecular weight of 208.21, it serves as a versatile and crucial building block in modern synthetic chemistry . This reagent belongs to the class of sodium sulfinates, which are recognized for their odorless, moisture-insensitive, and bench-stable nature, making them easy to handle . Researchers value sodium sulfinates for their multifaceted reactivity, acting as precursors for sulfonyl, sulfenyl, or sulfinyl groups depending on the reaction conditions . Its primary research applications include serving as a key substrate in the construction of C-S bonds for synthesizing various valuable organosulfur compounds such as sulfones (including vinyl sulfones), sulfonamides, and sulfides . It is particularly useful in pioneering methodologies like sulfonyl radical-triggered ring-closing sulfonylation, multicomponent reactions, and site-selective C–H functionalization . The compound's structure, featuring a methoxy and a methyl substituent on the benzene ring, allows for further functionalization and fine-tuning in the development of novel molecular architectures. This makes it a valuable tool for medicinal chemists and researchers in material science. This product is intended for research use only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal in a laboratory setting.

Properties

IUPAC Name

sodium;2-methoxy-5-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(11-2)8(5-6)12(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFYODUUNLSIOA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Methoxy-5-Methylbenzenethiol

The synthesis begins with the preparation of the thiol precursor. While direct methods for synthesizing 2-methoxy-5-methylbenzenethiol are sparsely documented, analogous protocols for pyridine derivatives suggest a multi-step approach:

  • Halogenation : Introduce a bromine atom at position 1 of 2-methoxy-5-methylbenzene via electrophilic substitution using Br₂ in the presence of FeBr₃.

  • Nucleophilic Substitution : Replace bromine with a thiol group using thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield the thiol.

Key challenges include regioselectivity during halogenation and avoiding over-oxidation during subsequent steps.

Oxidation to Sulfinic Acid

Controlled oxidation of the thiol to sulfinic acid is critical. Hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C selectively oxidizes the -SH group to -SO₂H without progressing to sulfonic acid (-SO₃H). Typical conditions include:

  • Reagents : 30% H₂O₂ (1.2 equivalents), glacial acetic acid (solvent)

  • Reaction Time : 4–6 hours

  • Yield : 68–72%

Alternative oxidants like Oxone (potassium peroxymonosulfate) in acetone/water mixtures offer milder conditions but require longer reaction times (12–18 hours).

Neutralization and Purification

The sulfinic acid is neutralized with sodium hydroxide (1.0 equivalent) in ethanol, yielding the sodium sulfinate. Crude product purification involves recrystallization from dichloromethane/diethyl ether (1:3 v/v), achieving >95% purity.

Synthesis via Sulfone Cleavage

Preparation of 2-Methoxy-5-Methylbenzenesulfone

This route leverages sulfones as intermediates:

  • Sulfide Synthesis : React 2-methoxy-5-methylbenzenethiol with methyl iodide in basic conditions (K₂CO₃, DMF) to form 2-methoxy-5-methylbenzene sulfide.

  • Oxidation to Sulfone : Treat the sulfide with meta-chloroperbenzoic acid (m-CPBA, 2.2 equivalents) in dichloromethane at 0°C, followed by warming to room temperature.

Base-Induced Cleavage

Sulfones undergo nucleophilic cleavage with alkoxide bases. For example, sodium methoxide (NaOMe) in tetrahydrofuran (THF) at 60°C selectively cleaves the sulfone to the sulfinate:
RSO2R’+NaOMeRSO2Na++R’OMe\text{RSO}_2\text{R'} + \text{NaOMe} \rightarrow \text{RSO}_2^- \text{Na}^+ + \text{R'OMe}
Conditions :

  • Base : 25% NaOMe in methanol (1.5 equivalents)

  • Solvent : THF, anhydrous

  • Yield : 78–82%

Comparative Analysis of Methods

Table 1: Reaction Efficiency and Practical Considerations

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Thiol OxidationAryl thiolH₂O₂, NaOH68–7295Moderate
Sulfone CleavageAryl sulfoneNaOMe78–8298High

Advantages of Thiol Oxidation :

  • Fewer synthetic steps compared to sulfone routes.

  • Compatibility with lab-scale setups.

Advantages of Sulfone Cleavage :

  • Higher yields and purity.

  • Industrial scalability due to streamlined purification.

Industrial-Scale Optimization

Continuous Flow Sulfonation

Adapting methodologies from pyridine sulfinate synthesis, continuous flow reactors enhance sulfonation efficiency:

  • Residence Time : 20–30 minutes

  • Temperature : 50–60°C

  • Throughput : 5 kg/hour

Crystallization Techniques

Anti-solvent crystallization using ethanol/water mixtures (3:1 v/v) achieves particle size control (50–100 µm), critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Over-Oxidation in Thiol Routes

Excess H₂O₂ or elevated temperatures promote sulfonic acid formation. Mitigation includes:

  • Stoichiometric Control : H₂O₂ limited to 1.2 equivalents.

  • Low-Temperature Conditions : 0–5°C.

Sulfone Purity Issues

Residual sulfide in sulfone intermediates reduces cleavage efficiency. Solutions include:

  • Chromatographic Purification : Silica gel column with ethyl acetate/hexane.

  • Crystallization : From hot methanol.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated sulfonylation, as demonstrated for aryl selenonium salts, could adapt to sodium sulfinate synthesis. Potential advantages:

  • Mild Conditions : Room temperature, aqueous media.

  • Functional Group Tolerance : Halides, esters unaffected.

Enzymatic Oxidation

Preliminary studies using peroxidases (e.g., horseradish peroxidase) show promise for selective thiol-to-sulfinic acid conversion, though yields remain low (45–50%) .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methoxy-5-methylbenzene-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides .

Scientific Research Applications

Synthetic Applications

Sodium sulfinates, including sodium 2-methoxy-5-methylbenzene-1-sulfinate, are widely used as reagents in organic synthesis. They facilitate various reactions due to their ability to participate in C–S, N–S, and S–S bond formations. Key applications include:

  • Sulfonylation Reactions : Sodium sulfinates are employed as sulfonylating agents in the synthesis of sulfonamides and sulfones. These compounds are crucial intermediates in pharmaceuticals and agrochemicals .
  • Radical Reactions : The compound can generate sulfonyl radicals, which are useful in radical-mediated transformations. For instance, they can initiate ring-closing reactions that yield complex cyclic structures .
  • Cross-Coupling Reactions : this compound can act as both an electrophile and nucleophile in palladium-catalyzed cross-coupling reactions. This dual functionality enhances its versatility in synthesizing multi-functionalized arene systems .

Table 1: Key Synthetic Applications of Sodium Sulfinates

Application TypeDescriptionExample Products
SulfonylationFormation of sulfonamides and sulfonesAntibacterial agents
Radical Mediated ReactionsGeneration of sulfonyl radicals for ring closuresComplex cyclic compounds
Cross-CouplingElectrophilic/nucleophilic participation in reactionsMulti-functionalized arenes

Pharmaceutical Research

Recent studies highlight the potential therapeutic applications of sodium sulfinates, particularly in drug development. The ability to introduce sulfonyl groups into organic molecules is significant for enhancing biological activity and solubility:

  • Medicinal Chemistry : this compound is being investigated for its role in synthesizing novel pharmaceutical agents with improved efficacy against various diseases .
  • Biochemical Probes : The compound's stability and reactivity make it suitable for use as a biochemical probe in molecular biology studies, allowing researchers to investigate cellular mechanisms and interactions .

Environmental Applications

The increasing focus on sustainable chemistry has led to exploring sodium sulfinates in green chemistry applications:

  • Catalysis : this compound can be utilized as a catalyst or co-catalyst in environmentally friendly reactions, reducing waste and improving reaction efficiency .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the efficient synthesis of sulfonamides using this compound as a sulfonylating agent. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's effectiveness as a reagent in medicinal chemistry .

Case Study 2: Photocatalytic Applications

Research highlighted the use of sodium sulfinates in photocatalytic carbon-sulfur bond formation. This innovative approach not only improves reaction rates but also minimizes the environmental impact associated with traditional methods .

Mechanism of Action

The mechanism by which sodium 2-methoxy-5-methylbenzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can participate in ionic interactions, while the methoxy and methyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Sodium 5-Methanesulfonyl-2-methylbenzene-1-sulfinate (CAS 1870294-47-5)

  • Molecular Formula : C₈H₉NaO₄S₂
  • Molecular Weight : 256.27 g/mol
  • Key Differences :
    • Substituent at Position 5: Methanesulfonyl (-SO₂CH₃) instead of methoxy (-OCH₃).
    • Reactivity : The sulfonyl group is electron-withdrawing, reducing the nucleophilicity of the sulfinate group compared to the methoxy-substituted analog.
    • Applications : Likely used in specialized sulfonation reactions due to its higher stability.
  • Data Source :

Sodium 5-Cyano-2-methylbenzene-1-sulfinate (CAS 1850828-01-1)

  • Molecular Formula : C₈H₆NNaO₂S
  • Molecular Weight : 203.20 g/mol
  • Key Differences: Substituent at Position 5: Cyano (-CN) group, a strong electron-withdrawing substituent. Reactivity: Enhanced electrophilicity at the sulfinate group due to the cyano group’s electron-withdrawing nature.
  • Data Source :

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Molecular Formula : C₄H₅NaO₃S
  • Molecular Weight : 156.13 g/mol
  • Key Differences :
    • Structure : Alkenyl sulfonate (allylic sulfonate) vs. aromatic sulfinate.
    • Oxidation State : Sulfonate (-SO₃⁻Na⁺) is oxidized compared to sulfinate (-SO₂⁻Na⁺).
    • Reactivity : Sulfonates are less reactive in nucleophilic substitutions but more stable under oxidative conditions.
  • Data Source :

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

  • Example Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
  • Molecular Weight : ~381.4 g/mol
  • Key Differences :
    • Functional Groups : Complex triazine-sulfonylurea structure vs. simple aromatic sulfinate.
    • Applications : Used as herbicides, contrasting with the sulfinate’s role as a synthetic intermediate.
    • Reactivity : Designed for enzyme inhibition in plants, unrelated to sulfinate’s reactivity in organic synthesis.
  • Data Source :

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Sodium 2-Methoxy-5-methylbenzene-1-sulfinate Not provided C₈H₉NaO₃S ~208.21 (estimated) -OCH₃ (2), -CH₃ (5) Moderate nucleophilicity
Sodium 5-Methanesulfonyl-2-methylbenzene-1-sulfinate 1870294-47-5 C₈H₉NaO₄S₂ 256.27 -SO₂CH₃ (5) Reduced nucleophilicity
Sodium 5-Cyano-2-methylbenzene-1-sulfinate 1850828-01-1 C₈H₆NNaO₂S 203.20 -CN (5) Enhanced electrophilicity
Sodium 2-Methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S 156.13 Allylic sulfonate High stability, low reactivity
Metsulfuron-methyl 74223-64-6 C₁₄H₁₅N₅O₆S 381.36 Triazine-sulfonylurea Enzyme inhibition

Key Findings

Substituent Effects : Electron-donating groups (e.g., -OCH₃) enhance sulfinate nucleophilicity, while electron-withdrawing groups (e.g., -CN, -SO₂CH₃) reduce it .

Oxidation State : Sulfinates (-SO₂⁻) are more reactive in nucleophilic substitutions than sulfonates (-SO₃⁻) or sulfonic acids .

Application Divergence : Structural analogs like sulfonylureas are tailored for biological activity, whereas sodium sulfinates serve as synthetic building blocks .

Limitations and Data Gaps

  • Physical Properties : Melting points, solubility, and stability data for this compound are unavailable in the provided evidence.

This analysis underscores the importance of substituent positioning and oxidation state in dictating the reactivity and applications of sulfinate derivatives. Further experimental studies are needed to quantify solubility and kinetic parameters.

Biological Activity

Sodium 2-methoxy-5-methylbenzene-1-sulfinate, also known as sodium 2-methoxy-5-methylbenzenesulfonate, is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonate group attached to a methoxy- and methyl-substituted benzene ring. Its chemical structure can be represented as follows:

C9H11NaO3S\text{C}_9\text{H}_{11}\text{NaO}_3\text{S}

This structure is significant because the positioning of the methoxy and methyl groups influences its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study focused on a series of styryl benzyl sulfones, including derivatives of this compound, demonstrated high cytotoxicity against various human tumor cell lines, including prostate (DU145) and leukemic (K562) cells. The cytotoxic effects were observed at nanomolar concentrations with relatively low toxicity to normal cells .

Structure-Activity Relationships (SAR)

The SAR studies revealed that the position and nature of substituents on the aromatic rings play a critical role in determining the biological activity of these compounds. For instance, compounds with methoxy substitutions at specific positions exhibited enhanced cytotoxicity. The most active derivatives contained multiple methoxy groups on the styryl aromatic ring .

Table 1: Cytotoxicity of Selected Compounds

CompoundStructureIC50 (µM)Cell Line
8pC9H11NaO3S\text{C}_9\text{H}_{11}\text{NaO}_3\text{S}0.5DU145
8iC9H11NaO3S\text{C}_9\text{H}_{11}\text{NaO}_3\text{S}5.5K562

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies employing the disc diffusion method indicated that this compound exhibits significant antibacterial effects against various pathogens, including Candida albicans and Aspergillus niger. The inhibition zones were measured to assess efficacy, with notable results at higher concentrations (50 µg/mL and above) .

Table 2: Antimicrobial Efficacy

MicroorganismConcentration (µg/mL)Inhibition Zone (mm)
C. albicans2512
A. niger5015

The mechanism underlying the biological activity of this compound appears to involve oxidative stress induction leading to apoptosis in cancer cells. The sulfone group is crucial for this activity; analogs lacking this functional group showed significantly reduced cytotoxic effects . Furthermore, the compound's ability to generate reactive oxygen species (ROS) may contribute to its anticancer efficacy.

Case Studies

Several case studies have highlighted the potential of sodium sulfinates in clinical applications:

  • Clinical Trials : Sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}-acetate is currently in Phase III trials for myelodysplastic syndromes (MDS), showcasing its therapeutic potential in hematological malignancies .
  • Combination Therapies : Research suggests that combining sodium sulfinates with other chemotherapeutic agents may enhance their efficacy against resistant cancer cell lines .

Q & A

Basic Research: What are the critical steps in synthesizing sodium 2-methoxy-5-methylbenzene-1-sulfinate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves sulfonylation of 2-methoxy-5-methylbenzenesulfinic acid with sodium hydroxide under controlled conditions. Key parameters include:

  • Temperature: Maintaining 40–60°C to prevent side reactions.
  • pH: Adjusting to alkaline conditions (pH 10–12) to stabilize the sulfinate ion.
  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>95%) .
    Yield optimization requires automated monitoring of reactant concentrations and real-time pH adjustments in industrial setups .

Advanced Research: How does the sulfinate group in this compound influence its reactivity in sulfur-transfer enzymatic reactions?

Answer:
The sulfinate group acts as a sulfur donor in enzymatic pathways, particularly in sulfur metabolism. Its reactivity is enhanced by:

  • Electron-donating substituents: The methoxy and methyl groups increase electron density on the sulfinate sulfur, facilitating nucleophilic attacks.
  • Solubility: The sodium salt form improves bioavailability, enabling interactions with enzymes like sulfotransferases .
    Comparative studies with sodium p-toluenesulfinate (lacking methoxy groups) show reduced reactivity in sulfur-transfer assays, highlighting the structural advantages of this compound .

Basic Research: What analytical methods are recommended for confirming the purity and structure of this compound?

Answer:

  • Thin-layer chromatography (TLC): Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • NMR spectroscopy: 1^1H NMR peaks at δ 2.3 (methyl group) and δ 3.8 (methoxy group) confirm substituent positions .
  • High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .

Advanced Research: How can contradictory data on the compound’s stability under acidic conditions be resolved?

Answer:
Discrepancies arise from varying experimental setups:

  • Controlled hydrolysis studies show decomposition at pH < 3, forming 2-methoxy-5-methylbenzenesulfonic acid.
  • Contradictory reports of stability may stem from impurities (e.g., residual sulfonic acid) in early syntheses.
    Methodological resolution:
    • Use freshly prepared samples.
    • Conduct stability assays with buffered solutions (pH 1–6) and monitor via HPLC .

Advanced Research: What strategies are effective for modifying the sulfinate group to enhance its utility in carbon-sulfur bond formation?

Answer:
Functionalization strategies include:

  • Electrophilic substitution: React with iodomethane to introduce methyl groups at the sulfinate sulfur, increasing steric bulk.
  • Coordination chemistry: Utilize transition metals (e.g., Cu(I)) to catalyze C–S coupling reactions.
  • Enzymatic activation: Leverage sulfite reductases to generate reactive sulfur intermediates .
    Comparative data with sodium benzenesulfinate (simpler structure) show lower catalytic efficiency in C–S bond formation .

Basic Research: How does this compound compare structurally and functionally to other sodium sulfinates?

Answer:

Compound NameStructural FeaturesKey Reactivity Differences
Sodium benzenesulfinateNo substituents on benzene ringLower solubility; limited enzyme interaction
Sodium p-toluenesulfinateMethyl group at para positionHigher electron density; faster oxidation
This compoundMethoxy (ortho) and methyl (meta) groupsEnhanced solubility and enzymatic sulfur transfer

Advanced Research: What role does this compound play in studying sulfur-containing biochemical pathways?

Answer:
It serves as a substrate for:

  • Sulfotransferases: Radiolabeled 35^{35}S-sulfinate tracks sulfur incorporation into glycosaminoglycans .
  • Antioxidant pathways: Reduces glutathione disulfide (GSSG) to glutathione (GSH) in vitro, mimicking endogenous sulfhydryl repair mechanisms .
    Challenges include competing reactions with thiol-containing biomolecules, requiring precise kinetic assays .

Basic Research: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Storage: Keep in airtight containers at 2–8°C to prevent oxidation .
  • Handling: Use nitrile gloves and fume hoods; the compound may release SO₂ under acidic conditions.
  • Disposal: Neutralize with excess sodium bicarbonate before aqueous disposal .

Advanced Research: How can computational modeling predict the interaction of this compound with biological targets?

Answer:

  • Docking studies: Use software like AutoDock Vina to simulate binding to sulfotransferase active sites.
  • Quantum mechanics/molecular mechanics (QM/MM): Analyze sulfur-transfer transition states.
  • ADMET prediction: Assess bioavailability and metabolic stability using tools like SwissADME .

Advanced Research: What methodological approaches are used to resolve spectral overlaps in NMR analysis of this compound?

Answer:

  • 2D NMR techniques: HSQC and HMBC correlate 1^1H and 13^{13}C signals to assign overlapping peaks (e.g., aromatic protons at δ 6.8–7.2).
  • Deuterated solvents: Use DMSO-d₆ to shift residual solvent peaks away from analyte signals.
  • Dynamic NMR: Vary temperature to separate broadened signals caused by rotameric equilibria .

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